Benzothiazol-2-ylmethyl 4-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

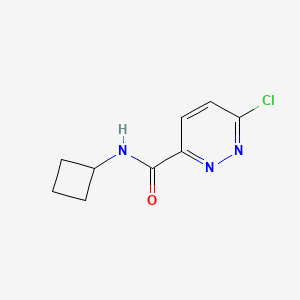

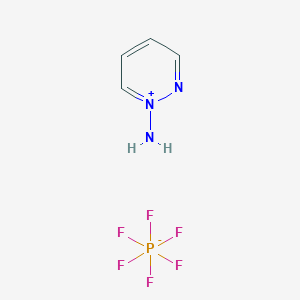

“Benzothiazol-2-ylmethyl 4-chlorobenzoate” is a chemical compound with the molecular formula C15H10ClNO2S . It is a derivative of benzothiazole, which is a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been a topic of interest in recent years due to their pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzothiazole ring attached to a 4-chlorobenzoate group . The exact structure can be determined using techniques such as X-ray crystallography .

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Benzothiazoles, particularly 2-(4-aminophenyl)benzothiazoles, are recognized for their potent and selective antitumor activities. These compounds have been explored for their efficacy against various cancer cell lines, including breast, ovarian, colon, and renal cell cancers. A notable advancement in this area is the development of amino acid prodrugs to improve the solubility and pharmacokinetic profiles of these compounds, making them potential candidates for clinical evaluation (Bradshaw et al., 2002). Furthermore, Phortress, a lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has demonstrated significant tumor growth inhibition in preclinical models, paving the way for its clinical trials (Bradshaw & Westwell, 2004).

Antiparasitic Activity

Benzothiazole derivatives have also shown promising in vitro antiparasitic properties. Certain compounds within this class have demonstrated activity against parasites such as Leishmania infantum and Trichomonas vaginalis. These findings indicate the therapeutic potential of benzothiazoles in treating parasitic infections (Delmas et al., 2002).

Corrosion Inhibition

Beyond biomedical applications, benzothiazole derivatives have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting steel against corrosion in acidic environments, making them valuable for industrial applications. The research underscores the dual functionality of these inhibitors, which can be adsorbed onto surfaces by both physical and chemical means (Hu et al., 2016).

Synthetic Methodologies

Significant efforts have been dedicated to developing novel synthetic methodologies for benzothiazole derivatives. These efforts aim to improve the efficiency, selectivity, and environmental friendliness of synthetic processes, contributing to the advancement of green chemistry principles. Such research facilitates the exploration of benzothiazoles in various scientific and therapeutic contexts (Prajapati et al., 2014).

Environmental Presence and Exposure

Investigations into the environmental distribution and human exposure to benzotriazoles and benzothiazoles highlight the widespread use and potential health implications of these compounds. Their presence in various consumer products and the environment necessitates ongoing research into their safety and biological effects (Asimakopoulos et al., 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzothiazol-2-ylmethyl 4-chlorobenzoate is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival ofMycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The interaction could involve binding to the active site of the target enzyme or protein, thereby preventing its normal function.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may interfere with the biochemical pathways essential for the growth and survival ofMycobacterium tuberculosis .

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may inhibit the growth ofMycobacterium tuberculosis, leading to its eventual death .

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c16-11-7-5-10(6-8-11)15(18)19-9-14-17-12-3-1-2-4-13(12)20-14/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROUKFIZSHWVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2458379.png)

![N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide](/img/structure/B2458380.png)

![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B2458382.png)

![3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458384.png)

![Methyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2458387.png)

![N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458390.png)

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate](/img/structure/B2458391.png)

![1-(4-fluorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2458396.png)

![2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2458397.png)